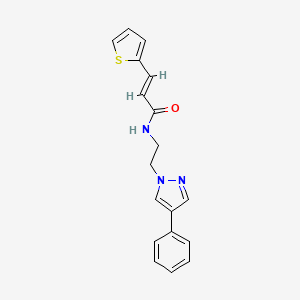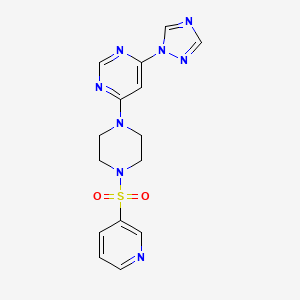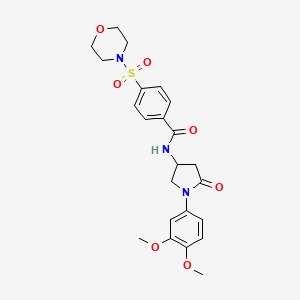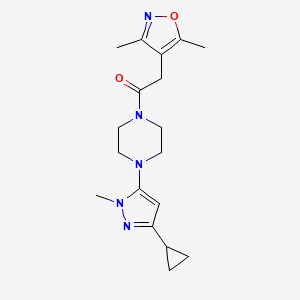![molecular formula C25H17F3N2O3 B2556598 N-(3,4-difluorophenyl)-2-[6-fluoro-3-(4-methylbenzoyl)-4-oxoquinolin-1-yl]acetamide CAS No. 866340-14-9](/img/structure/B2556598.png)
N-(3,4-difluorophenyl)-2-[6-fluoro-3-(4-methylbenzoyl)-4-oxoquinolin-1-yl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3,4-difluorophenyl)-2-[6-fluoro-3-(4-methylbenzoyl)-4-oxoquinolin-1-yl]acetamide is a useful research compound. Its molecular formula is C25H17F3N2O3 and its molecular weight is 450.417. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
1. Structural and Fluorescence Properties
Research on similar quinoline derivatives has shown significant structural aspects and properties. For instance, studies on isoquinoline derivatives have revealed their ability to form gels and crystalline salts with mineral acids. The interaction of these compounds with different hosts like 1,4-dihydroxybenzene and 1,5-dihydroxynaphthalene resulted in enhanced fluorescence emission. This suggests that N-(3,4-difluorophenyl)-2-[6-fluoro-3-(4-methylbenzoyl)-4-oxoquinolin-1-yl]acetamide could have potential applications in materials science for its fluorescence and structural properties (Karmakar, Sarma, & Baruah, 2007).
2. Antimicrobial and Anticancer Potential
Related quinazolin-3(4H)-yl acetamide derivatives have been synthesized and evaluated for their antimicrobial and anticancer activities. These compounds have shown significant activity against various microbial strains and potential anticancer effects in vitro. This indicates that this compound might also possess antimicrobial and anticancer properties, making it a candidate for further pharmaceutical research (Mehta et al., 2019).
3. Ligand-Protein Interactions and Photovoltaic Efficiency
Similar compounds have been studied for their ligand-protein interactions and photovoltaic efficiency. These studies have shown that such compounds can be used as photosensitizers in dye-sensitized solar cells (DSSCs) due to their light harvesting efficiency. This suggests potential applications of this compound in the field of renewable energy, particularly in solar energy conversion (Mary et al., 2020).
4. Neuroprotective Properties
Research on anilidoquinoline derivatives, which are structurally similar, has indicated their efficacy in treating neurological conditions like Japanese encephalitis. These compounds have shown significant antiviral and antiapoptotic effects, suggesting that this compound could also have neuroprotective properties and could be useful in antiviral research (Ghosh et al., 2008).
5. PET Imaging Applications
Derivatives of quinolones have been evaluated for their use in positron emission tomography (PET) imaging. The synthesis and evaluation of such compounds, including their binding characteristics, indicate that this compound might have potential applications in the field of medical imaging and diagnostics (Yui et al., 2010).
特性
IUPAC Name |
N-(3,4-difluorophenyl)-2-[6-fluoro-3-(4-methylbenzoyl)-4-oxoquinolin-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H17F3N2O3/c1-14-2-4-15(5-3-14)24(32)19-12-30(22-9-6-16(26)10-18(22)25(19)33)13-23(31)29-17-7-8-20(27)21(28)11-17/h2-12H,13H2,1H3,(H,29,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPGCHSZJWYYOAY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C2=CN(C3=C(C2=O)C=C(C=C3)F)CC(=O)NC4=CC(=C(C=C4)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H17F3N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![Ethyl 2-(5-(benzo[d]thiazol-2-yl)thiophene-2-carboxamido)benzoate](/img/structure/B2556515.png)




![(3-((4-Fluorophenyl)sulfonyl)azetidin-1-yl)(3-phenylbenzo[c]isoxazol-5-yl)methanone](/img/structure/B2556522.png)
![3-(4-methoxybenzamido)-N-(2-methoxyphenyl)furo[3,2-b]pyridine-2-carboxamide](/img/structure/B2556523.png)
![N-(4-ethylbenzyl)-1-{3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}piperidine-4-carboxamide](/img/structure/B2556525.png)
![(Z)-N-(3-ethyl-4,6-difluorobenzo[d]thiazol-2(3H)-ylidene)-2,4-dimethoxybenzamide](/img/structure/B2556526.png)

![5-[(Benzylamino)methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione](/img/structure/B2556531.png)



